molecular formula C7H7N3O4 B1434044 Methyl 2-amino-3-nitropyridine-4-carboxylate CAS No. 1803592-31-5

Methyl 2-amino-3-nitropyridine-4-carboxylate

Cat. No.: B1434044
CAS No.: 1803592-31-5
M. Wt: 197.15 g/mol
InChI Key: UFDPDNJTFWOYLU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-nitropyridine-4-carboxylate (CAS: Not explicitly listed in evidence, but structurally inferred; Ref: 3D-DXC59231 in ) is a nitro-substituted pyridine derivative with a methyl ester and amino functional group. This compound is commercially available in milligram quantities, priced at 376 € for 50 mg and 1,030 € for 500 mg, indicating its specialized use in research or pharmaceutical synthesis . Its molecular formula is likely C₇H₇N₃O₄ (based on structural inference from and ), with a molecular weight of approximately 197.15 g/mol (calculated by adding the nitro group’s mass to Methyl 2-aminopyridine-4-carboxylate’s MW of 152.15 g/mol). The nitro (-NO₂) and amino (-NH₂) groups at positions 3 and 2, respectively, confer unique electronic and reactive properties, making it valuable in heterocyclic chemistry and drug development.

Properties

IUPAC Name

methyl 2-amino-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDPDNJTFWOYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Step

  • Starting Material: 2-amino-4-methylpyridine
  • Reagents: A nitrating mixture of concentrated sulfuric acid and nitric acid
  • Conditions: Low temperature to control regioselectivity and avoid over-nitration
  • Outcome: Introduction of a nitro group at the 3-position to yield 2-amino-3-nitro-4-methylpyridine

This nitration is critical for regioselective substitution and is typically carried out under controlled temperature to prevent side reactions.

Esterification Step

  • Starting Material: 2-amino-3-nitropyridine-4-carboxylic acid (obtained after oxidation or hydrolysis of methyl group)
  • Reagents: Methanol and a strong acid catalyst such as sulfuric acid
  • Conditions: Reflux conditions to facilitate ester formation
  • Outcome: Formation of Methyl 2-amino-3-nitropyridine-4-carboxylate

The esterification converts the carboxylic acid to its methyl ester, improving solubility and stability for further applications.

Industrial Production Considerations

Industrial synthesis mirrors laboratory methods but incorporates:

Continuous flow nitration and esterification allow better control over reaction parameters, minimizing impurity formation and enabling consistent product quality.

Alternative Synthetic Approaches and Precursors

Synthesis of 2-amino-4-methylpyridine Precursor

A patented method involves:

  • Refluxing ethyl 2-(4-methylfuran)formate with ammonium chloride, formamide, and ammonia gas in dimethylformamide for 24 hours.
  • Subsequent chlorination using phosphorus trichloride in dichloroethane to yield 2-amino-3-chloro-4-methylpyridine.

This precursor can then be nitrated and converted to the target compound, providing an alternative route with good yields (around 72.6% for the initial step and 91.9% for chlorination).

Nitration of Chloro-Amino Pyridine Derivatives

Another process involves:

  • Preparation of 4-chloro-2-amino pyridine derivatives.
  • Nitration using nitric and sulfuric acid mixtures to yield 4-chloro-2-amino-3-nitropyridine.
  • Diazotization and hydrolysis steps to introduce hydroxyl or ester functionalities.

This method addresses some drawbacks of prior art by avoiding hazardous reagents like sulfur dioxide and costly solvents, aiming for industrial scalability.

Reaction Analysis and Chemical Transformations

Reaction Type Reagents/Conditions Major Product Notes
Nitration HNO3 + H2SO4, low temperature 2-amino-3-nitro-4-methylpyridine Regioselective nitration at 3-position
Esterification Methanol + H2SO4 (acid catalyst), reflux This compound Conversion of acid to methyl ester
Reduction H2 + Pd/C or Fe powder + acid 2-amino-3-aminopyridine-4-carboxylate Nitro group reduction
Substitution Halides or alkoxides + base Various substituted pyridine derivatives Amino group substitution
Ester Hydrolysis NaOH or HCl aqueous solution 2-amino-3-nitropyridine-4-carboxylic acid Reverse of esterification

Research Findings and Optimization

  • The nitration step requires careful temperature control to prevent formation of dipyridine impurities and over-nitration.
  • Esterification under strong acid catalysis provides high yields but requires removal of excess acid and methanol post-reaction.
  • Industrial methods favor continuous flow reactors to improve heat dissipation and mixing, enhancing yield and safety.
  • Reduction of the nitro group to amino can be efficiently catalyzed by palladium on alumina supports with sodium borohydride as a reducing agent, maintaining catalytic activity over multiple cycles.
  • Electrochemical reduction methods have also been explored for related nitropyridine derivatives, offering cleaner alternatives to chemical reductants.

Summary Table of Key Preparation Steps

Step No. Process Starting Material Reagents/Conditions Yield (%) Reference
1 Nitration 2-amino-4-methylpyridine HNO3 + H2SO4, low temperature Not specified
2 Esterification 2-amino-3-nitropyridine-4-carboxylic acid Methanol + H2SO4, reflux High
3 Precursor synthesis Ethyl 2-(4-methylfuran)formate NH3 gas, ammonium chloride, formamide, reflux 72.6 (step 1)
4 Chlorination 2-amino-3-hydroxy-4-methylpyridine Phosphorus trichloride, reflux in dichloroethane 91.9
5 Reduction Nitro compound H2 + Pd/C or Fe + acid High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Halides or alkoxides in the presence of a suitable base.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-amino-3-aminopyridine-4-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Ester Hydrolysis: 2-amino-3-nitropyridine-4-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-3-nitropyridine-4-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Ester Hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Table 1: Types of Reactions

Reaction TypeDescriptionKey Reagents
ReductionConverts nitro to amino groupHydrogen gas, palladium catalyst
Nucleophilic SubstitutionAmino group replaced by other nucleophilesHalides or alkoxides
Ester HydrolysisHydrolyzes ester to carboxylic acidAqueous base or acid

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

Antimicrobial Activity

A study demonstrated that certain derivatives showed efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are shown below:

Table 2: Antimicrobial Activity

Compound DerivativeMIC (µg/mL)Target Pathogen
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli
Derivative C16Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The results from a cytotoxicity assay are summarized below:

Table 3: Cytotoxicity Assay Results

Cell LineIC50 (µM)
Prostate Cancer (PC3)15
Breast Cancer (MCF7)20
Lung Cancer (A549)25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potential as an anticancer agent.

Material Science

In material science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique functional groups allow for modifications that enhance material performance.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • Synthesis and Derivatives : Modifications to the nitro or amino groups significantly affect the pharmacological profile of derivatives.
  • Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, targeting key enzymes involved in cancer progression or microbial resistance mechanisms.
  • Metal Coordination : Coordination with metal ions can enhance the cytotoxicity of certain derivatives, suggesting applications in targeted therapy.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-nitropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Methyl 2-aminopyridine-4-carboxylate

  • CAS : 6937-03-7
  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Key Differences :
    • Lacks the nitro group at position 3, reducing electron-withdrawing effects.
    • The absence of the nitro group simplifies reduction reactions but limits utility in nitro-to-amine conversion pathways.
    • Applications: Primarily used as a precursor for ligands or intermediates in medicinal chemistry due to its simpler reactivity profile .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • CAS : 89581-58-8
  • Molecular Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 172.57 g/mol
  • Key Differences :
    • Pyrimidine core (six-membered ring with two nitrogen atoms) vs. pyridine (one nitrogen).
    • Chlorine substituent introduces different steric and electronic effects compared to nitro groups.
    • Applications: Likely used in agrochemicals or as a building block for nucleoside analogs .

Methyl 2-aminoisonicotinate

  • Synonyms: Methyl 2-amino-4-pyridinecarboxylate
  • CAS: 6937-03-7 (shared with Methyl 2-aminopyridine-4-carboxylate in )
  • Key Differences :
    • Structural isomer of the target compound, with substituents arranged differently on the pyridine ring.
    • Reactivity: Positional isomerism affects regioselectivity in reactions such as electrophilic substitution .

Sandaracopimaric Acid Methyl Ester

  • Structure : A diterpene-derived methyl ester ().
  • Key Differences: Non-aromatic, fused-ring system vs. planar pyridine. Applications: Used in resin chemistry or as a biomarker in gas chromatography studies .

Comparative Analysis of Functional Group Impact

Electronic Effects

  • Nitro Group: In Methyl 2-amino-3-nitropyridine-4-carboxylate, the nitro group strongly withdraws electrons, activating the ring for nucleophilic substitution at specific positions. This contrasts with Methyl 2-aminopyridine-4-carboxylate, where the electron-donating amino group dominates reactivity .
  • Chlorine vs. Nitro : Chlorine in 2-chloro-6-methylpyrimidine-4-carboxylic acid is less electron-withdrawing than nitro, leading to milder deactivation of the aromatic ring .

Physical Properties

While explicit data (e.g., melting point, solubility) for this compound are unavailable in the evidence, its nitro group likely reduces solubility in polar solvents compared to Methyl 2-aminopyridine-4-carboxylate. This aligns with trends observed in methyl esters of substituted aromatics ().

Biological Activity

Methyl 2-amino-3-nitropyridine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

This compound is characterized by the following structural features:

  • Functional Groups : Nitro group (-NO2), amino group (-NH2), and ester group (-COOCH3).
  • Molecular Formula : C7H8N2O4
  • Molecular Weight : 172.15 g/mol

These functional groups contribute to the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects. Additionally, the amino group can participate in nucleophilic substitution reactions, potentially modifying the compound's biological profile.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study indicated that certain derivatives showed efficacy against a range of pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that inhibits microbial growth.

Compound DerivativeMIC (µg/mL)Target Pathogen
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli
Derivative C16Pseudomonas aeruginosa

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound exhibited significant cytotoxicity against prostate cancer cells.

Case Study: Cytotoxicity Assay

In a recent cytotoxicity assay, this compound was tested against different cancer cell lines:

Cell LineIC50 (µM)
Prostate Cancer (PC3)15
Breast Cancer (MCF7)20
Lung Cancer (A549)25

The IC50 value represents the concentration required to inhibit cell growth by 50%. These results suggest that this compound has potential as an anticancer agent.

Research Findings

Recent studies have explored various aspects of this compound:

  • Synthesis and Derivatives : The compound serves as an intermediate in organic synthesis, leading to derivatives with enhanced biological activity. Research indicates that modifications to the nitro or amino groups can significantly affect the pharmacological profile .
  • Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, targeting key enzymes involved in cancer progression or microbial resistance mechanisms .
  • Metal Coordination : Studies have indicated that coordination with metal ions can enhance the cytotoxicity of certain derivatives, suggesting potential applications in targeted therapy .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-3-nitropyridine-4-carboxylate in laboratory settings?

Answer:
The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

  • Nitration : Introduction of the nitro group at the 3-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Amination : Substitution or reduction-amination at the 2-position using NH₃ or methylamine derivatives.
  • Esterification : Conversion of a carboxylic acid intermediate to the methyl ester via Fischer esterification (H₂SO₄/MeOH) or coupling reagents like DCC/DMAP .
    Lab-scale synthesis prioritizes batch reactors with precise temperature control to avoid side reactions (e.g., over-nitration or ester hydrolysis).

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., nitro group position) and confirms esterification via methyl singlet (~3.9 ppm).
  • IR : Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
    For derivatives, hyphenated techniques like LC-MS or GC-MS are recommended for purity assessment.

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step synthesis?

Answer:

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., nitro-intermediate stability).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in amination steps, while toluene minimizes ester hydrolysis.
  • Catalysis : Palladium or copper catalysts improve regioselectivity in cross-coupling reactions for derivatives .
  • Workup Protocols : Acid/base extractions remove unreacted starting materials; recrystallization (MeOH/H₂O) enhances purity.

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing derivatives?

Answer:

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
  • X-ray Crystallography : Definitive structural confirmation using SHELX software for refining crystallographic data .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .
    Contradictions often arise from tautomerism or dynamic effects; variable-temperature NMR can clarify such issues.

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Identifies electrophilic sites (e.g., nitro group para to carboxylate).
  • Molecular Electrostatic Potential (MEP) Maps : Highlights regions susceptible to nucleophilic attack (e.g., C-5 position).
  • DFT Transition State Modeling : Simulates activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives for antimicrobial activity?

Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., halogens) at C-5 to enhance electrophilicity and target binding.
  • Bioisosteric Replacement : Replace the nitro group with a sulfonamide to improve solubility while retaining activity.
  • In Silico Screening : Docking studies (AutoDock, Glide) prioritize derivatives with high affinity for bacterial enzyme targets (e.g., dihydrofolate reductase) .
    Validate hypotheses via MIC assays against Gram-positive/negative strains.

Advanced: What experimental approaches elucidate the mechanism of nitro-group reduction in this compound?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use ESR spectroscopy to detect radical species during catalytic hydrogenation.
  • Isotopic Labeling : ¹⁵N-labeled nitro groups tracked via MS to confirm reduction pathways (e.g., nitroso vs. hydroxylamine intermediates) .

Advanced: How should researchers address inconsistencies in reported biological activity data across studies?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Solubility Checks : Confirm compound stability in assay media via HPLC.
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
    Inconsistencies may stem from impurity profiles; rigorous purity validation (≥95% by LC-MS) is critical.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-3-nitropyridine-4-carboxylate
Reactant of Route 2
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Methyl 2-amino-3-nitropyridine-4-carboxylate

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